molecular formula C26H21ClN6S B2958817 1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole CAS No. 896698-76-3

1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2958817
CAS No.: 896698-76-3
M. Wt: 485.01
InChI Key: ZGBSDKCMVZVXOY-UHFFFAOYSA-N
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Description

The compound 1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole features a fused [1,2,4]triazolo[1,5-c]quinazoline core linked to a 2-methylbenzodiazole moiety via an ethyl chain. A critical substituent is the 4-chlorobenzylsulfanyl group at position 5 of the triazoloquinazoline ring.

Properties

IUPAC Name

5-[(4-chlorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN6S/c1-17-28-22-8-4-5-9-23(22)32(17)15-14-24-30-25-20-6-2-3-7-21(20)29-26(33(25)31-24)34-16-18-10-12-19(27)13-11-18/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBSDKCMVZVXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core and the subsequent introduction of the benzodiazole moiety. Common synthetic routes involve nucleophilic substitution reactions, cyclization reactions, and the use of various reagents such as aryl amines and sulfur-containing compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalytic systems .

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like aryl amines for substitution reactions. Typical reaction conditions involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to the triazoloquinazoline class, which is known for diverse pharmacological activities. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name / Key Features Core Structure Key Substituents Reported Bioactivity/Properties
Target Compound [1,2,4]Triazolo[1,5-c]quinazoline 4-Chlorobenzylsulfanyl, benzodiazole-ethyl Hypothesized kinase/GPCR modulation
1-Substituted-phenyl-4-sulfonyl-triazole (Fig 5A) 1,2,3-Triazole Sulfonyl linkage, aromatic substituents High potency and specificity
1-Substituted-phenyl-4-amide-triazole (Fig 5B) 1,2,3-Triazole Carbonyl amide linkage Reduced specificity compared to sulfonyl analogs
1-[(4-Fluorophenyl)methylsulfanyl]-triazoloquinazolinone () [1,2,4]Triazolo[4,3-a]quinazolinone 4-Fluorobenzylsulfanyl, methoxyphenyl Structural analog; fluorophenyl may enhance metabolic stability
4,5-Disubstituted-1,2,4-triazole-3-thiol derivatives () 1,2,4-Triazole Varied aryl/alkyl groups Antimicrobial, anti-inflammatory
Key Observations:

Sulfanyl vs. Sulfonyl/Amide Linkages :
The 4-chlorobenzylsulfanyl group in the target compound differs from sulfonyl or amide linkages in triazole derivatives (). Sulfonyl groups enhance specificity in triazole-based inhibitors (e.g., Fig 5A), while sulfanyl groups may improve membrane permeability due to increased lipophilicity .

Chlorophenyl vs. Fluorophenyl Substituents :
The 4-chlorophenyl group in the target compound contrasts with the 4-fluorophenyl group in . Fluorine substitution often improves metabolic stability and binding affinity, while chlorine may enhance hydrophobic interactions .

Benzodiazole Moiety: The 2-methylbenzodiazole group is unique compared to simpler triazole or quinazolinone cores in analogs.

Computational and Bioactivity Comparisons

  • Similarity Metrics :
    The Tanimoto and Dice coefficients () quantify structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using Tanimoto indexing . Applying these metrics, the target compound likely shares moderate similarity (<50%) with sulfonyl-triazole analogs due to divergent core structures.

  • Bioactivity Clustering : Hierarchical clustering of bioactivity profiles () suggests that compounds with similar structures cluster by mode of action. The target compound’s triazoloquinazoline core may align with kinase inhibitors, while benzodiazole-containing analogs could cluster with DNA-binding agents .

Biological Activity

The compound 1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C22H21ClN6OS
  • Molecular Weight : 452.97 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has demonstrated that derivatives of quinazoline and triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures have displayed activity against various bacterial strains and fungi. Specifically, quinazoline derivatives with a 4-chlorophenyl group have shown enhanced activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets for treating neurodegenerative diseases such as Alzheimer's disease .

Enzyme Inhibition

The compound's structural components suggest potential inhibition of cholinesterases. In vitro studies have indicated that related compounds can inhibit AChE and BChE with IC50 values in the low micromolar range. For example, a derivative with a similar scaffold exhibited an IC50 of 1.6 µM for AChE and 3.7 µM for BChE . This indicates that modifications to the benzodiazole and triazole moieties can enhance biological activity.

Cytotoxicity and Anticancer Potential

The anticancer potential of benzodiazole derivatives has been explored in various studies. Compounds with similar structures have shown cytotoxic effects against cancer cell lines. The presence of the sulfanyl group in the structure may contribute to this activity by influencing cellular uptake and interaction with target proteins .

Case Study 1: Inhibition of Cholinesterases

A study synthesized several quinazoline derivatives and evaluated their inhibitory effects on AChE and BChE. The results indicated that compounds featuring the 4-chlorophenyl substitution at specific positions exhibited superior inhibition compared to standard drugs like galantamine .

CompoundIC50 (AChE)IC50 (BChE)
Compound 5f1.6 µM3.7 µM
Galantamine4.0 µM8.0 µM

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of quinazoline derivatives against gram-positive and gram-negative bacteria as well as fungi. The findings suggested that certain substitutions led to enhanced activity against Staphylococcus aureus and Escherichia coli .

The proposed mechanisms for the biological activities of this compound include:

  • Enzyme Inhibition : Interaction with active sites of AChE and BChE through hydrogen bonding and hydrophobic interactions.
  • Cellular Uptake : The lipophilicity indicated by logP values suggests favorable membrane permeability.
  • Cytotoxic Pathways : Induction of apoptosis in cancer cells through disruption of mitochondrial functions or interference with cell cycle progression.

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